molecular formula C19H16ClNO2 B1453409 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160261-45-9

2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride

Cat. No.: B1453409
CAS No.: 1160261-45-9
M. Wt: 325.8 g/mol
InChI Key: FRVDGGMKZJGXRF-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride typically involves the reaction of 2-(2-methoxyphenyl)-7,8-dimethylquinoline with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Thionyl Chloride: Used for the chlorination of the quinoline derivative.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring.

Scientific Research Applications

2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents for various diseases.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the development of new materials with specific properties, such as fluorescence.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: Another compound with a 2-methoxyphenyl group, used for amine protection/deprotection.

    7,8-Dimethylquinoline: A simpler quinoline derivative with similar structural features.

Uniqueness

2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride is unique due to the presence of both the 2-methoxyphenyl and 7,8-dimethylquinoline moieties, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(2-methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-11-8-9-13-15(19(20)22)10-16(21-18(13)12(11)2)14-6-4-5-7-17(14)23-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVDGGMKZJGXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3OC)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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